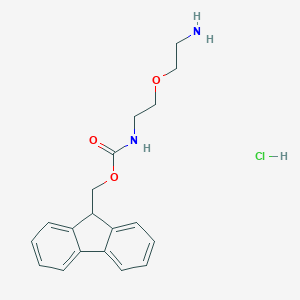

(9H-Fluoren-9-yl)methyl (2-(2-aminoethoxy)ethyl)carbamate hydrochloride

Description

Discovery and Development Timeline

The Fmoc protecting group, central to this compound, was introduced in the late 1970s as an alternative to the Boc (tert-butyloxycarbonyl) group, offering milder deprotection conditions and compatibility with automated peptide synthesizers. The specific derivative, (9H-Fluoren-9-yl)methyl (2-(2-aminoethoxy)ethyl)carbamate hydrochloride, emerged as peptide chemistry advanced, catering to the need for longer, more hydrophilic linkers and improved solubility in aqueous systems.

Evolution in Peptide Chemistry Research

The compound’s evolution reflects the broader trajectory of peptide chemistry:

- Early SPPS: Initial Fmoc derivatives were used to protect amines during peptide chain elongation.

- Hydrophilic Linkers: The addition of ethylene glycol or aminoethoxy spacers, as seen in this compound, improved peptide solubility and flexibility, addressing aggregation and folding issues in longer sequences.

- Bioconjugation: The compound’s terminal amine enables site-specific attachment of peptides to labels, drugs, or surfaces, facilitating the development of targeted therapeutics and advanced biomaterials.

Nomenclature Systems and Structural Classification

IUPAC Name:

9H-fluoren-9-ylmethyl N-[2-(2-aminoethoxy)ethyl]carbamate hydrochloride.

- Fmoc-2-(2-aminoethoxy)-ethylamine hydrochloride

- N-Fmoc-2,2'-oxydiethylamine hydrochloride

- 2-[2-(Fmoc-amino)ethoxy]ethylamine hydrochloride

- Protecting Group: Fmoc (fluorenylmethyloxycarbonyl)

- Linker: 2-(2-aminoethoxy)ethyl (hydrophilic, flexible)

- Salt Form: Hydrochloride (enhances solubility and stability)

Depiction: Fmoc group (fluorene ring), carbamate linkage, ethylene glycol spacer, terminal amine, hydrochloride counterion.

Historical Significance in Bioconjugation Chemistry

The introduction of hydrophilic, Fmoc-protected amino linkers like this compound marked a turning point in bioconjugation chemistry. These compounds enabled:

- Efficient Peptide Labeling: The terminal amine allows for selective conjugation to dyes, drugs, or other biomolecules, critical for fluorescence labeling, drug delivery, and diagnostics.

- Improved Solubility: The ethylene glycol spacer reduces aggregation, a common problem in peptide synthesis and conjugation, especially for longer or hydrophobic sequences.

- Orthogonal Protection: The Fmoc group can be removed under mild basic conditions (e.g., piperidine), preserving acid-sensitive functionalities and enabling multi-step synthesis strategies.

- Solid-Phase Synthesis Compatibility: The compound’s design supports automated, high-throughput peptide and bioconjugate production, accelerating research and therapeutic development.

Chemical and Physical Data

Research Findings and Applications

- Typically synthesized via reaction of Fmoc-chloride with 2-(2-aminoethoxy)ethylamine, followed by salt formation with hydrochloric acid.

- Compatible with both solution-phase and solid-phase peptide synthesis protocols.

- Peptide Synthesis: Used to introduce hydrophilic, flexible spacers into peptides, improving solubility and biological performance.

- Bioconjugation: Terminal amine allows for attachment to a wide range of functional groups, supporting the creation of antibody–drug conjugates, labeled peptides, and biomaterials.

- Diagnostics and Imaging: Facilitates site-specific labeling with fluorescent dyes for FRET and other imaging applications.

- Identified and quantified by NMR, mass spectrometry, and HPLC.

- Structure confirmed by 2D and 3D molecular modeling.

Data Table: Key Properties and Identifiers

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[2-(2-aminoethoxy)ethyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3.ClH/c20-9-11-23-12-10-21-19(22)24-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,18H,9-13,20H2,(H,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXOWZYREIYUHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373305 | |

| Record name | (9H-Fluoren-9-yl)methyl [2-(2-aminoethoxy)ethyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221352-88-1 | |

| Record name | (9H-Fluoren-9-yl)methyl [2-(2-aminoethoxy)ethyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amino Protection Strategies

The primary amine in 2-(2-aminoethoxy)ethanol must be protected before carbamate formation. Common methods include:

tert-Butoxycarbonyl (Boc) Protection

Phthalimide Protection

Carbamate Formation with Fmoc-Cl

The hydroxyl group of the protected intermediate reacts with Fmoc-Cl to form the carbamate linkage:

Reaction Conditions

Example Protocol

-

Dissolve Boc-protected 2-(2-aminoethoxy)ethanol (100 mmol) in DCM.

-

Add Fmoc-Cl (105 mmol) dropwise under ice cooling.

-

Stir at room temperature for 12 hours.

Deprotection of the Amine

After carbamate formation, the temporary protecting group is removed:

Boc Deprotection

Phthalimide Deprotection

Hydrochloride Salt Formation

The free amine is treated with HCl to form the final product:

-

Dissolve the deprotected compound in anhydrous ether.

-

Bubble HCl gas through the solution until precipitation is complete.

-

Filter and wash the solid with cold ether.

Purity : >99% by HPLC after recrystallization from ethanol/water.

Optimization and Challenges

Solvent Selection

Side Reactions

-

Fmoc Cleavage : Avoid acidic conditions (e.g., TFA) post-carbamate formation. Use neutral buffers during workup.

-

Overtitration with HCl : Excess HCl can protonate the carbamate oxygen, leading to decomposition. Controlled gas addition mitigates this.

Comparative Analysis of Methods

| Parameter | Boc Protection | Phthalimide Protection |

|---|---|---|

| Reaction Time | 12–24 hours | 1–10 hours |

| Yield | 85–90% | 95–99% |

| Intermediate Stability | Moderate | High |

| Deprotection Conditions | Mild (TFA) | Harsh (Hydrazine) |

Industrial-Scale Considerations

For large-scale synthesis, phthalimide protection is favored due to:

Chemical Reactions Analysis

(9H-Fluoren-9-yl)methyl (2-(2-aminoethoxy)ethyl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of carbamate compounds, including (9H-Fluoren-9-yl)methyl (2-(2-aminoethoxy)ethyl)carbamate hydrochloride, exhibit promising anticancer properties. Studies have shown that modifications to the fluorenyl group can enhance the selectivity and potency against various cancer cell lines. For instance, the introduction of aminoalkyl chains has been linked to improved interaction with cancer cell receptors, potentially leading to more effective therapeutic agents .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it may have the ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. The fluorenyl moiety is believed to play a significant role in crossing the blood-brain barrier, thereby enhancing its therapeutic potential in neurological disorders .

Drug Delivery Systems

Nanoparticle Formulations

Recent advancements in drug delivery systems have seen the incorporation of this compound into nanoparticle formulations. These formulations improve the solubility and bioavailability of poorly soluble drugs. The compound's unique chemical structure allows it to form stable complexes with various therapeutic agents, facilitating targeted delivery to specific tissues or tumors .

Polymer Conjugates

The compound has also been explored as a linker in polymer-based drug conjugates. By attaching this carbamate to biodegradable polymers, researchers aim to create controlled-release systems that can enhance the efficacy of chemotherapeutic agents while minimizing side effects. This application is particularly relevant in cancer therapy where localized drug delivery can significantly improve treatment outcomes .

Biochemical Tools

Fluorescent Probes

The fluorescent properties of the fluorenyl group make this compound suitable for use as a fluorescent probe in biochemical assays. It can be utilized for tracking cellular processes or studying protein interactions in real-time. This application is vital for understanding complex biological mechanisms and developing new therapeutic strategies .

Enzyme Inhibitors

There is ongoing research into the use of this compound as an enzyme inhibitor. Its structural characteristics allow it to interact with specific enzymes involved in metabolic pathways, potentially leading to new treatments for metabolic disorders or enhancing the efficacy of existing drugs by inhibiting metabolic degradation .

Data Summary Table

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Promising selectivity against cancer cell lines |

| Neuroprotective Effects | Protects neuronal cells from oxidative stress | |

| Drug Delivery Systems | Nanoparticle Formulations | Enhances solubility and bioavailability |

| Polymer Conjugates | Controlled release systems for chemotherapeutics | |

| Biochemical Tools | Fluorescent Probes | Useful for tracking cellular processes |

| Enzyme Inhibitors | Potential new treatments for metabolic disorders |

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (2-(2-aminoethoxy)ethyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

(9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride

(9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride

(9H-Fluoren-9-yl)methyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate hydrochloride

- Molecular Formula : C₂₃H₃₀ClN₂O₅

- Key Features : Extended PEG-like chain (tetraethylene glycol) enhances hydrophilicity and flexibility, improving biocompatibility for drug delivery applications.

Functional Analogs: Protecting Groups and Reactivity

(9H-Fluoren-9-yl)methyl (2-(2-hydroxyethoxy)ethyl)carbamate

- Molecular Formula: C₁₉H₂₁NO₄

- Key Differences : Hydroxyl group replaces the terminal amine, rendering it unsuitable for peptide coupling but useful in hydroxyl-directed conjugation.

Benzyl (2-aminoethyl)carbamate hydrochloride

Boc-protected analogs (e.g., tert-butyl (2-(2-aminoethoxy)ethyl)carbamate)

- Key Differences : Boc (tert-butoxycarbonyl) groups are base-stable but acid-labile, offering orthogonal protection strategies compared to Fmoc .

Key Research Findings

Solubility and Reactivity : The ethylene glycol spacer in the target compound improves water solubility compared to alkyl-chain analogs, facilitating reactions in polar solvents .

Deprotection Efficiency : Fmoc removal with 20% piperidine in DMF occurs quantitatively (>95% yield) within 10 minutes, outperforming Boc deprotection (requires TFA) in mild syntheses .

Biological Activity

(9H-Fluoren-9-yl)methyl (2-(2-aminoethoxy)ethyl)carbamate hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound is characterized by a fluorenyl group linked to a carbamate functional group, which is further connected to an aminoethoxy chain. This structure is anticipated to contribute to its biological activity through various interactions with biological targets.

Enzyme Inhibition

Preliminary studies indicate that this compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For instance, its carbamate moiety can interact with serine residues in active sites of serine proteases, potentially leading to enzyme inhibition. The compound's structural characteristics suggest it could serve as a lead for developing enzyme inhibitors targeting metabolic disorders .

Receptor Interaction

The compound has been predicted to interact with various receptors due to its ability to mimic natural substrates. Computational modeling studies have indicated that it may bind effectively to key receptors involved in neurotransmission and metabolic regulation. This receptor interaction profile positions it as a candidate for further investigation in neuropharmacology and metabolic disease therapies .

Pharmacological Effects

Research has shown that compounds similar to this compound exhibit a range of pharmacological effects, including:

- Antimicrobial Activity : The fluorenyl structure has been associated with antimicrobial properties. Studies on related compounds revealed significant activity against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans .

- Antineoplastic Properties : The potential for anticancer activity has been noted in derivatives of fluorenes. Compounds with similar structures have shown promise in inhibiting tumor growth in preclinical models .

Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition potential of various fluorenyl carbamates, including the target compound. Results indicated significant inhibition of serine proteases with IC50 values suggesting effective binding affinities. The study highlighted the importance of the carbamate group in facilitating these interactions .

Study 2: Antimicrobial Efficacy

In a comparative analysis of antimicrobial activities, derivatives of fluorenes were tested against multiple bacterial and fungal strains. The results demonstrated that modifications to the aryl moiety significantly influenced activity levels, indicating that the structural design of this compound could enhance its efficacy against resistant strains .

Research Findings

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (9H-Fluoren-9-yl)methyl derivatives in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Avoid skin contact and aerosol formation .

- Ventilation : Employ local exhaust ventilation to minimize inhalation of dust or vapors .

- Spill Management : Collect spills using non-sparking tools, place in sealed containers, and avoid water flushing to prevent drainage contamination .

- Storage : Store at <28°C in a dry environment, away from oxidizing agents .

Q. What synthetic routes are commonly used to prepare (9H-Fluoren-9-yl)methyl carbamate derivatives?

- Methodological Answer :

- Stepwise Carbamate Formation : React fluorenylmethyl chloroformate (Fmoc-Cl) with amines (e.g., 2-(2-aminoethoxy)ethylamine) in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base .

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) or HPLC .

- Workup : Wash organic layers with brine, dry over Na₂SO₄, and purify via recrystallization (e.g., methanol) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in analytical data (e.g., NMR, HPLC) for Fmoc-protected amine derivatives?

- Methodological Answer :

- NMR Artifact Identification : Check for residual solvents (e.g., DMSO-d⁶ peaks at 2.50 ppm) or rotamers caused by hindered rotation of the Fmoc group .

- HPLC Purity Optimization : Use gradient elution (e.g., 5–95% acetonitrile in 0.1% TFA/water) to separate impurities. Confirm identity via LC-MS (expected [M+H]⁺ = 332.82) .

- Cross-Validation : Compare retention times with authentic standards and correlate with synthetic intermediates .

Q. What strategies mitigate instability of Fmoc-protected amines under specific experimental conditions?

- Methodological Answer :

- pH Sensitivity : Avoid prolonged exposure to basic conditions (pH >9) to prevent premature Fmoc deprotection. Use buffered solutions (pH 7–8) for biological assays .

- Light/Temperature Control : Store derivatives at –20°C in amber vials to reduce photodegradation. Avoid freeze-thaw cycles .

- Inert Atmosphere : Conduct reactions under argon/nitrogen to minimize oxidation of the aminoethoxy moiety .

Q. How can solubility challenges of (9H-Fluoren-9-yl)methyl carbamates in aqueous systems be addressed for bioactivity studies?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility while maintaining biocompatibility .

- Derivatization : Introduce hydrophilic groups (e.g., PEG linkers) during synthesis to improve aqueous compatibility without altering bioactivity .

- Micelle Formation : Employ surfactants (e.g., Tween-80) at sub-critical micelle concentrations to stabilize hydrophobic compounds .

Data Contradictions and Validation

Q. How to reconcile conflicting toxicity classifications for Fmoc derivatives across safety data sheets?

- Methodological Answer :

- Source Evaluation : Prioritize data from peer-reviewed studies over vendor SDS sheets. For example, while some SDS sheets classify acute oral toxicity as Category 4 (H302), independent studies may report lower risks .

- In Silico Prediction : Use tools like ProTox-II to predict LD₅₀ and compare with experimental LC-MS/MS toxicity assays .

- Threshold Analysis : Confirm hazard thresholds (e.g., EC₅₀ for respiratory irritation) via in vitro assays (e.g., A549 cell lines) .

Experimental Design Considerations

Q. What controls are essential when evaluating the biological activity of Fmoc-carbamate derivatives?

- Methodological Answer :

- Negative Controls : Include untreated cells and solvent-only (e.g., DMSO) groups to isolate compound-specific effects .

- Positive Controls : Use known Fmoc-based inhibitors (e.g., Fmoc-FF for hydrogel studies) to benchmark activity .

- Stability Controls : Monitor compound integrity in assay media via LC-MS at t = 0, 24, 48 hrs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.